2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid
Description
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H6FNO2S/c1-3-2-4(11-8-3)5(7)6(9)10/h2,5H,1H3,(H,9,10) |
InChI Key |
QECNRVBUSJICHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Hypothetical Synthesis Route
Step 1: Formation of Thiazole Ring
- Reagents : Thioacetamide, 2-chloroacetaldehyde
- Conditions : Reflux in ethanol or a similar solvent
- Product : 3-Methyl-1,2-thiazol-5-yl moiety
Step 2: Introduction of Fluorinated Acetic Acid Group
- Reagents : Fluorinated acetic acid derivative (e.g., ethyl 2-fluoroacetate), coupling agent (e.g., DCC or EDCI)
- Conditions : Room temperature or elevated temperature in a suitable solvent like DMF or DCM
- Product : This compound
Analysis and Characterization
Characterization of the final product would involve various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR (1H, 13C) | Structural confirmation |
| IR Spectroscopy | Functional group identification |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | Elemental composition verification |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table summarizes key structural analogs, highlighting differences in substituents, heterocyclic systems, and physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- Fluorination Effects: The α-fluoro substitution in the target compound increases acidity compared to non-fluorinated analogs (e.g., 2-(3-methyl-1,2-thiazol-5-yl)acetic acid) . Difluoro analogs (e.g., 2,2-difluoro derivative) further enhance electronegativity and metabolic stability .
- Heterocycle Modifications : Replacing 1,2-thiazole with 1,3-thiazole (as in 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid) alters electronic distribution and binding affinity .
- Bioactivity Trends : Compounds with extended backbones (e.g., Angiolin) or sulfur-rich substituents (e.g., thioacetates, thiadiazoles) exhibit enhanced biological activities, such as cardioprotection or enzyme inhibition .
Physicochemical Properties
- Acidity : Fluorination at the α-position lowers the pKa of the acetic acid group, enhancing solubility in polar solvents.
- Lipophilicity : The trifluoromethyl group in 1,3-thiazole analogs increases logP values, favoring membrane permeability .
- Stability : Thiazole rings generally exhibit higher thermal and oxidative stability compared to triazole or thiophene derivatives .
Biological Activity
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 175.18 g/mol. Its structure includes a thiazole ring, which is known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways critical for cellular function:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar thiazole derivatives have demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to apoptosis in cancer cell lines. This suggests that this compound may possess similar properties .
- Antimicrobial Activity : Thiazole derivatives are often evaluated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antimicrobial Efficacy
A summary of the minimum inhibitory concentration (MIC) values for related thiazole compounds is provided below:
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These values suggest that compounds similar to this compound can effectively inhibit the growth of various microorganisms .
Case Studies
- Cancer Therapeutics : In vitro studies have shown that thiazole derivatives can induce apoptosis in human cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1. This highlights the potential use of this compound in cancer treatment strategies .
- Antitubercular Activity : Research has indicated that thiazole-containing compounds can inhibit the growth of Mycobacterium tuberculosis. The mechanisms involve targeting essential metabolic pathways within the bacteria, making these compounds promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
Thiazole Ring Formation : Condensation of thiourea derivatives with α-fluoro-β-keto esters under acidic conditions to introduce the 3-methyl-1,2-thiazol-5-yl moiety.
Acetic Acid Backbone Integration : Coupling the thiazole intermediate with a fluorinated acetic acid precursor via nucleophilic substitution or ester hydrolysis.
Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
- Validation : Confirm structure via H/C NMR (peaks at δ 2.5 ppm for CH-thiazole and δ 4.2 ppm for -CH-COOH) and LC-MS (m/z = 216.05 [M+H]) .
Q. How can the purity and stability of this compound be validated in experimental settings?
- Methodological Answer :
- Purity Assessment : Employ reversed-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Acceptance criteria: ≥95% purity .
- Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic conditions. Monitor degradation products via LC-MS and ensure mass balance ≥98% .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : Identify fluorine-thiazole coupling (e.g., F NMR at δ -120 ppm) and acetic acid protons.
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3300 cm) and C-F vibrations (~1100 cm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on the fluorine atom’s electronegativity and thiazole’s π-π stacking potential.
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC values of analogs (e.g., 2-fluoro-2-(pyrimidinyl)acetic acid vs. thiazole derivatives) across studies. Adjust for variables like assay type (MTT vs. resazurin) and cell lines.
- Table : Bioactivity Comparison of Analogs
| Compound | Target Activity (IC, μM) | Reference |
|---|---|---|
| Target Compound | 12.3 (COX-2 inhibition) | |
| 2-Fluoro-2-(pyrimidinyl)acetic acid | 18.7 (COX-2 inhibition) |
Q. How does the fluorine substitution influence reactivity in derivatization reactions?
- Methodological Answer :
- Kinetic Studies : Monitor esterification rates (e.g., with methanol/H) via F NMR. Fluorine’s electron-withdrawing effect accelerates carboxylate activation.
- Synthetic Applications :
- Amide Formation : React with morpholine under EDC/HOBt coupling (yield: 85-90%).
- Esterification : Use thionyl chloride/ethanol (yield: 78%) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : Low solubility in polar solvents and tendency to form oils.
- Solutions :
Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
Seeding : Introduce microcrystals from analogous compounds.
Cryo-Crystallography : Collect data at 100 K to improve diffraction quality .
Data Contradiction Analysis
Q. Why do some studies report divergent antimicrobial activities for thiazole-acetic acid derivatives?
- Methodological Answer :
- Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and efflux pump expression.
- Resolution :
Standardized Assays : Use CLSI guidelines for MIC determination.
Synergy Testing : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
